REACTION_CXSMILES
|
C[O:2][C:3]1[CH:11]=[CH:10][C:9]([S:12](=[O:15])(=[O:14])[NH2:13])=[CH:8][C:4]=1[C:5]([OH:7])=[O:6].Br.C(O)(=O)C>C(OC(=O)C)C.CO>[NH2:13][S:12]([C:9]1[CH:10]=[CH:11][C:3]([OH:2])=[C:4]([CH:8]=1)[C:5]([OH:7])=[O:6])(=[O:14])=[O:15] |f:3.4|
|
Name
|
|
Quantity
|
58 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=O)O)C=C(C=C1)S(N)(=O)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
ethylacetate methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OC(C)=O.CO
|
Type
|
CUSTOM
|
Details
|
was stirred in ice bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for five hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
The progress of reaction
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling
|
Type
|
CUSTOM
|
Details
|
a solid crystallized out which
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
rinsed with cold water
|
Type
|
DISSOLUTION
|
Details
|
This solid was dissolved in hot water (≤85° C.)
|
Type
|
FILTRATION
|
Details
|
filtered through Celite®
|
Type
|
CUSTOM
|
Details
|
recrystallized from the cool filtrate
|
Type
|
CUSTOM
|
Details
|
Some of the recrystallized material was crystallized once more
|
Type
|
DISSOLUTION
|
Details
|
by dissolving in methanol
|
Type
|
FILTRATION
|
Details
|
filtering
|
Type
|
ADDITION
|
Details
|
mixing with excess amount of 1,1,1-trichloroethane
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated
|
Type
|
CUSTOM
|
Details
|
to remove most of the methanol
|
Type
|
CUSTOM
|
Details
|
the resulting crystallizing mixture
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
rinsed with 1,1,1-trichloroethane, vacuum
|
Type
|
CUSTOM
|
Details
|
to give a white solid, mp 234°-235° C.
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
NS(=O)(=O)C=1C=CC(=C(C(=O)O)C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |